2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one
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Overview
Description
2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with a hydroxybutynyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of strong bases such as potassium hydroxide and heating to facilitate the cycloaddition and recyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutynyl group can lead to the formation of carbonyl compounds, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds with biological molecules, while the quinazolinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core but lack the hydroxybutynyl sulfanyl group.
Dialkyl(4-hydroxybut-2-yn-1-yl)ammonium chlorides: These compounds have a similar hydroxybutynyl group but differ in the rest of their structure.
Uniqueness
2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one is unique due to the combination of its quinazolinone core and hydroxybutynyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-hydroxybut-2-ynylsulfanyl)-3-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-15-12(17)10-6-2-3-7-11(10)14-13(15)18-9-5-4-8-16/h2-3,6-7,16H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGCMVZTPLNWDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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